molecular formula C6H12NNaO8S B582659 Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose CAS No. 157297-00-2

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose

Cat. No.: B582659
CAS No.: 157297-00-2
M. Wt: 281.211
InChI Key: WFTBTPAPJHFBJM-BMZZJELJSA-M
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Description

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose, also known as Sodium 2-deoxy-2-(sulfonatoamino)-D-glucose, is a biochemical carbohydrate monosaccharide . It has a molecular formula of C6H12NNaO8S and a molecular weight of 281.216 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with five carbon atoms and one oxygen atom . The molecule also contains a sodium atom, a sulfonatoamino group, and several hydroxyl groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 281.216 . The exact mass is 281.018127 . The molecule’s density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antioxidant Activity Assessment The critical role of sulfonate-containing compounds in determining antioxidant activity has been discussed, highlighting their use in various assays such as ORAC and HORAC. These methods, vital for evaluating the antioxidant capacity of samples, suggest the utility of sulfonated derivatives in biochemical and pharmaceutical research (Munteanu & Apetrei, 2021).

Advancements in Energy Storage Research into room temperature sodium-sulfur batteries, where sulfonate derivatives could play a role in electrolyte or electrode material formulation, indicates significant potential for these compounds in developing low-cost, high-efficiency energy storage solutions. The focus on enhancing performance through material innovation underscores the importance of sulfonated compounds in emerging battery technologies (Kumar et al., 2018).

Sodium Metal Anode Improvement The development of sodium-metal batteries, benefiting from sulfonate additives or coatings, shows promise for high-efficiency energy storage systems. The challenges of dendrite growth and electrolyte instability are areas where sulfonated compounds could offer solutions, enhancing the safety and performance of sodium-based batteries (Lee et al., 2019).

High Temperature Sodium Batteries Sulfonate derivatives could contribute to the development of high temperature sodium batteries, particularly in solid electrolytes. The exploration of ceramic and glass-ceramic electrolytes, where sulfonated compounds may enhance ion transport and stability, suggests a critical role for these materials in advancing sodium battery technologies (Hueso et al., 2013).

Biodegradation of Surfactants The biodegradation of sodium dodecyl sulfate, a sulfonate surfactant, through microbial action, highlights the environmental applications of sulfonated compounds. Understanding the degradation pathways and mechanisms can aid in developing bioremediation strategies for sulfonate-containing pollutants (Muhamad et al., 2017).

Biochemical Analysis

Biochemical Properties

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose plays a significant role in biochemical reactions, particularly those involving sulfation processes. The compound interacts with various enzymes and proteins, including antithrombin, which is crucial for its anticoagulant properties . The sulfate groups in this compound influence the charge density and configuration of polysaccharides, thereby regulating their ability to bind to proteins . This interaction enhances the activity of antithrombin, inhibiting key enzymes in the blood clotting process .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit glycolysis by forming 2-deoxyglucose-6-phosphate (2DG-6P) leads to a decrease in ATP levels, creating starvation-like conditions in cells . This effect is particularly pronounced in cancer cells, which rely heavily on glycolysis for energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with sulfuric acid groups and biomolecules. The sulfate groups regulate the charge density and configuration of polysaccharides, enhancing their binding to proteins such as antithrombin . This binding increases antithrombin activity, inhibiting key enzymes in the blood clotting process . Additionally, the compound’s ability to inhibit hexokinase and glucose-6-phosphate isomerase further disrupts glycolysis, leading to reduced ATP production and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as 2-8°C . Over time, the compound’s ability to inhibit glycolysis and affect cellular metabolism persists, leading to sustained decreases in ATP levels and cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced antithrombin activity and inhibition of blood clotting . At higher doses, toxic or adverse effects may occur, including significant disruptions in cellular metabolism and potential cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the hexosamine biosynthetic pathway. The compound’s interaction with hexokinase and glucose-6-phosphate isomerase inhibits glycolysis, leading to the accumulation of 2-deoxyglucose-6-phosphate (2DG-6P) and reduced ATP production . Additionally, the compound’s sulfate groups influence the hexosamine biosynthetic pathway, affecting the production of glycoproteins and other glycoconjugates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s sulfate groups play a crucial role in its localization and accumulation, influencing its ability to bind to proteins such as antithrombin . This binding enhances the compound’s anticoagulant properties and its overall efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s sulfate groups direct it to specific compartments or organelles, where it exerts its effects on cellular function . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its overall efficacy and therapeutic potential .

Properties

IUPAC Name

sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTBTPAPJHFBJM-BMZZJELJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746633
Record name Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157297-00-2
Record name Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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